4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c21-16-4-2-1-3-15(16)17-9-10-19(26)24(23-17)12-18(25)22-11-13-5-7-14(8-6-13)20(27)28/h1-10H,11-12H2,(H,22,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBAPPLEBYSBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the benzoic acid moiety is often appended through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate salts.
Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylate salts.
Reduction: Dihydropyridazinone derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anti-inflammatory Activity :
- The compound is a derivative of pyridazine, which has been recognized for its ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), making it a candidate for developing anti-inflammatory drugs. Research indicates that multi-target inhibitors can provide therapeutic benefits while minimizing the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
-
Cancer Research :
- Preliminary studies suggest that derivatives of pyridazine compounds exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid have shown promise in targeting specific pathways involved in tumor growth and proliferation .
- Antimicrobial Properties :
Case Study 1: Multi-target Anti-inflammatory Agents
A study published in 2023 explored the synthesis of new pyridazine-based sulfonamides, which include compounds structurally related to this compound. These compounds were tested for their ability to inhibit carbonic anhydrase (CA) and COX enzymes, demonstrating effective anti-inflammatory activity .
Case Study 2: Anticancer Activity
In another investigation, a series of pyridazine derivatives were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The results indicated that certain derivatives exhibited strong anticancer properties, leading to further exploration of their mechanisms of action .
Mechanism of Action
The mechanism of action of 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid with structurally analogous compounds:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| This compound | Pyridazinone core, 2-chlorophenyl, benzoic acid substituent | Potential enzyme inhibition (e.g., cathepsin K), anti-osteoporotic activity | High solubility (benzoic acid) combined with lipophilicity (chlorophenyl); dual pharmacokinetic advantages. |
| 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide | Chlorophenyl at position 4, fluorobenzyl amide | Antimicrobial activity, moderate cytotoxicity | Fluorine substitution enhances metabolic stability but reduces solubility compared to benzoic acid derivatives. |
| 4-({[3-(4-Fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide | Fluoro-methoxyphenyl, benzamide | Osteoclast differentiation inhibition (anti-osteoporosis) | Methoxy group improves membrane penetration; fluorine increases target affinity. |
| 4-{[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid | Phenyl substituent, butanoic acid | Analgesic and anti-inflammatory effects | Longer aliphatic chain (butanoic acid) enhances solubility but may reduce binding specificity. |
| N-(3,4,5-Trifluorophenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide | Polyfluorinated aromatic groups | Antiproliferative activity in cancer cells | Multiple fluorine atoms increase electronegativity and receptor-binding efficiency. |
Key Observations
Substituent Effects on Bioactivity: Chlorophenyl vs. This is contrasted with fluorophenyl derivatives, which prioritize metabolic stability . Benzoic Acid vs. Amide/Ester: The carboxylic acid group in the target compound improves solubility and ionization, enabling salt formation for enhanced bioavailability. In contrast, acetamide or ester derivatives (e.g., ) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
Biological Activity Trends: Compounds with electron-withdrawing groups (e.g., Cl, F) on the phenyl ring show stronger enzyme inhibition (e.g., cathepsin K in osteoporosis) due to increased electrophilicity of the pyridazinone core . Methoxy and aliphatic chains (e.g., butanoic acid) improve solubility but may reduce target specificity compared to aromatic carboxylic acids .
Structural Uniqueness: The target compound’s dual-functional design (chlorophenyl for lipophilicity and benzoic acid for solubility) is distinct from analogs like 4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid, which prioritizes anti-inflammatory effects via a flexible aliphatic chain .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-step routes, including Ullmann coupling for chlorophenyl attachment and Schotten-Baumann acylation for the benzoic acid linkage, as inferred from similar pyridazinone syntheses .
- Pharmacological Potential: Preliminary data suggest its utility in bone resorption disorders (e.g., osteoporosis) due to structural resemblance to cathepsin K inhibitors . In contrast, fluorinated analogs () are more focused on anticancer applications.
- Optimization Opportunities : Replacement of the chlorophenyl group with a trifluoromethyl moiety could balance solubility and target affinity, as seen in ’s polyfluorinated derivatives.
Biological Activity
4-[({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)methyl]benzoic acid, also known by its CAS number 1324081-64-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on fatty acid biosynthesis, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 349.77 g/mol. Its structure includes a pyridazine ring, which is often associated with various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the pyridazine class. For instance, derivatives of pyridazine have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. The Minimum Biofilm Eradication Concentration (MBEC) for some compounds in this class was reported at 125 µg/mL against these strains .
Table 1: Antibacterial Activity of Pyridazine Derivatives
| Compound | Target Bacteria | MBEC (µg/mL) |
|---|---|---|
| Compound 3 | E. faecium E5 | 125 |
| Compound 4 | Staphylococcus aureus ATCC 6538 | 125 |
| Compound 6a | Candida albicans 393 | 125 |
These findings suggest that modifications to the pyridazine structure can enhance antibacterial efficacy.
Inhibition of Fatty Acid and Sterol Biosynthesis
The compound's structural analogs have been studied for their ability to inhibit fatty acid and sterol biosynthesis. A related study reported IC50 values in vitro ranging from to M for various benzoic acid derivatives, indicating significant inhibitory effects on cholesterol and triglyceride levels in vivo . Notably, some derivatives were found to be more effective than established drugs like pravastatin.
Table 2: Inhibitory Effects on Cholesterol and Triglycerides
| Compound Name | IC50 (M) | Effect on Cholesterol | Effect on Triglycerides |
|---|---|---|---|
| Compound A | Significant reduction | Significant reduction | |
| Compound B | Moderate reduction | Moderate reduction |
Toxicity Studies
While evaluating the safety profile, toxicity assays were performed using Daphnia magna as a model organism. The synthesized compounds exhibited varying degrees of toxicity, with some showing moderate toxicity levels while others were classified as non-toxic . This highlights the importance of structure-activity relationships in predicting biological effects.
Case Studies and Research Findings
Several research articles have focused on the synthesis and evaluation of similar compounds. For instance, a study synthesized several pyridazine derivatives and assessed their antibacterial activity alongside cytotoxicity profiles. The findings indicated that while some compounds demonstrated promising antibacterial effects, they also exhibited moderate toxicity .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this pyridazinone derivative?
Answer:
Optimization requires careful control of reaction parameters. Key steps include:
- Coupling reactions: Use activating agents like EDCI/HOBt for amide bond formation between the pyridazinone core and benzoic acid moiety (reaction yields improve with anhydrous DMF as solvent) .
- Temperature control: Maintain 50–60°C during cyclization to minimize side products .
- Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
- Monitoring: Track reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) and confirm final structure with / NMR .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
- NMR spectroscopy: Assign peaks for the 2-chlorophenyl group (δ 7.13–7.75 ppm) and pyridazinone carbonyl (δ 166–172 ppm) using DMSO-d .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H] with <2 ppm error .
- HPLC: Use C18 columns (acetonitrile/0.1% formic acid mobile phase) to assess purity (>99%) and detect degradation products .
Basic: How to design initial biological activity assays for this compound?
Answer:
Prioritize assays aligned with structural analogs:
- Enzyme inhibition: Test against cyclooxygenase-2 (COX-2) or phosphodiesterase isoforms using fluorogenic substrates .
- Cytotoxicity: Screen in cancer cell lines (e.g., MCF-7) via MTT assay, with IC determination .
- Controls: Include positive controls (e.g., celecoxib for COX-2) and vehicle-treated blanks to validate results .
Advanced: How can regioselectivity challenges during N-alkylation of the pyridazinone core be addressed?
Answer:
Regioselectivity is influenced by:
- Base selection: Use NaH in THF to favor alkylation at the pyridazinone N1 position over O6 .
- Steric effects: Bulky benzyl groups (e.g., 2-chlorobenzyl) direct substitution to less hindered sites .
- Kinetic vs. thermodynamic control: Monitor reaction time (1–2 hr at 45°C) to trap the kinetic product .
- Validation: Compare NMR shifts of regioisomers (e.g., δ 4.2 ppm for –CH–N vs. δ 5.1 ppm for –CH–O) .
Advanced: How to resolve contradictory reports on its biological activity across studies?
Answer:
Contradictions may arise from:
- Structural analogs: Subtle differences (e.g., 4-fluoro vs. 2-chloro substituents) alter target binding .
- Assay conditions: Standardize buffer pH (7.4 vs. 6.5) and incubation time (24 hr vs. 48 hr) .
- Data reconciliation: Use molecular docking to compare binding modes with COX-2 (PDB: 5KIR) and validate via site-directed mutagenesis .
Advanced: What computational strategies predict metabolic stability and degradation pathways?
Answer:
- DFT calculations: Optimize geometry at B3LYP/6-31G(d) level to identify labile sites (e.g., ester hydrolysis) .
- Metabolite prediction: Use software like Schrödinger’s MetaSite to simulate CYP450-mediated oxidation .
- In vitro validation: Incubate with liver microsomes (human/rat), analyze via LC-MS/MS for glucuronide conjugates .
Advanced: How to evaluate its pharmacokinetic properties in preclinical models?
Answer:
- Solubility: Measure in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using shake-flask method .
- Plasma stability: Incubate compound (10 µM) in rat plasma (37°C, 24 hr), quantify remaining via HPLC .
- Tissue distribution: Administer -labeled analog to rodents, extract organs, and quantify radioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
